Cas no 623147-01-3 (Quinoline, 2-(2,6-dichlorophenoxy)-6-(phenylmethoxy)-)

Quinoline, 2-(2,6-dichlorophenoxy)-6-(phenylmethoxy)- structure
623147-01-3 structure
Product Name:Quinoline, 2-(2,6-dichlorophenoxy)-6-(phenylmethoxy)-
CAS No:623147-01-3
MF:C22H15Cl2NO2
MW:396.266003847122
CID:4074183
PubChem ID:68593728
Update Time:2025-04-22

Quinoline, 2-(2,6-dichlorophenoxy)-6-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 2-(2,6-dichlorophenoxy)-6-(phenylmethoxy)-
    • 6-(benzyloxy)-2-(2,6-dichlorophenoxy)quinoline
    • 623147-01-3
    • DA-41902
    • SCHEMBL3317729
    • Inchi: 1S/C22H15Cl2NO2/c23-18-7-4-8-19(24)22(18)27-21-12-9-16-13-17(10-11-20(16)25-21)26-14-15-5-2-1-3-6-15/h1-13H,14H2
    • InChI Key: JMXILZDUWKOFQK-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(OCC3=CC=CC=C3)=CC=2)C=CC=1OC1=C(Cl)C=CC=C1Cl

Computed Properties

  • Exact Mass: 395.0479841Da
  • Monoisotopic Mass: 395.0479841Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 31.4Ų
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